Cas no 82769-01-5 ((1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol)

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol structure
82769-01-5 structure
Product Name:(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
CAS-nummer:82769-01-5
MF:C10H16O
MW:152.233443260193
MDL:MFCD27665414
CID:1089539
PubChem ID:5319363
Update Time:2024-10-27

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
    • (1R,4S)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol (ACI)
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R-cis)- (ZCI)
    • (-)-(1R,4S)-p-Mentha-2,8-dien-1-ol
    • (-)-p-Mentha-2,8-dien-1-ol
    • DTXSID80192114
    • 82769-01-5
    • 3886-78-0
    • Q27294536
    • DS-7161
    • AKOS022173122
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4S)-
    • (1R,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol
    • p-Mentha-2,8-dien-1-ol, (Z)-
    • SCHEMBL18371602
    • CS-W019686
    • (+/-)-P-MENTHA-2,8-DIEN-1-OL, (Z)-
    • EN300-7422395
    • (1R,4S)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol; (-)-(1R,4S)-p-Mentha-2,8-dien-1-ol; (-)-p-Mentha-2,8-dien-1-ol;
    • 1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol cis-
    • YI67O93A9C
    • (Z)-p-Mentha-2,8-dien-1-ol
    • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, cis-
    • (-)-Menthadienol
    • cis-p-Mentha-2,8-dien-1-ol
    • DTXCID90114605
    • P-MENTHA-(Z)-2,8-DIEN-1-OL
    • UNII-YI67O93A9C
    • MFCD27665414
    • 2-CYCLOHEXEN-1-OL, 1-METHYL-4-(1-METHYLETHENYL)-, (1R,4S)-REL-
    • cis-2,8-p-menthadien-1-ol
    • CIS-2,8-PARA-MENTHADIEN-1-OL
    • CHEMBL504494
    • (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
    • MDL: MFCD27665414
    • Inchi: 1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m1/s1
    • InChI-sleutel: MKPMHJQMNACGDI-ZJUUUORDSA-N
    • LACHT: C([C@@H]1C=C[C@@](O)(C)CC1)(=C)C

Berekende eigenschappen

  • Exacte massa: 152.120115130g/mol
  • Monoisotopische massa: 152.120115130g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 193
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 20.2Ų

Experimentele eigenschappen

  • Kookpunt: 216.9±40.0°C at 760 mmHg

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Beveiligingsinformatie

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Prijsmeer >>

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M338340-1g
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
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$ 87.00 2023-09-07
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M338340-5g
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
82769-01-5
5g
$ 322.00 2023-09-07
TRC
M338340-10g
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
82769-01-5
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$ 523.00 2023-09-07

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Acetonitrile ,  Water ;  0.5 h, -35 - -30 °C
1.2 Reagents: Hydrogen peroxide ;  24 h
2.1 Reagents: Selectfluor Solvents: Tetrahydrofuran ;  9 - 10 h, rt
Referentie
Stereoselective Synthesis of Nonpsychotic Natural Cannabidiol and Its Unnatural/Terpenyl/Tail-Modified Analogues
Anand, Radhika; et al, Journal of Organic Chemistry, 2022, 87(7), 4489-4498

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Selectfluor Solvents: Tetrahydrofuran ;  9 - 10 h, rt
Referentie
Stereoselective Synthesis of Nonpsychotic Natural Cannabidiol and Its Unnatural/Terpenyl/Tail-Modified Analogues
Anand, Radhika; et al, Journal of Organic Chemistry, 2022, 87(7), 4489-4498

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Raw materials

(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Preparation Products

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